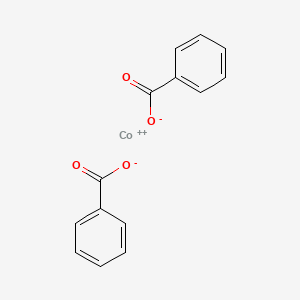

Cobalt dibenzoate

CAS No.: 932-69-4

Cat. No.: VC3701054

Molecular Formula: C14H10CoO4

Molecular Weight: 301.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 932-69-4 |

|---|---|

| Molecular Formula | C14H10CoO4 |

| Molecular Weight | 301.16 g/mol |

| IUPAC Name | cobalt(2+);dibenzoate |

| Standard InChI | InChI=1S/2C7H6O2.Co/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2 |

| Standard InChI Key | GAYAMOAYBXKUII-UHFFFAOYSA-L |

| SMILES | C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Co+2] |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Co+2] |

Introduction

Chemical Structure and Properties

Cobalt dibenzoate is a coordination compound with the chemical formula C₁₄H₁₀CoO₄, representing a cobalt(II) salt of benzoic acid . It has an average molecular mass of 301.163 and a monoisotopic mass of 300.991104, according to chemical databases . The compound is also known by several alternative names in chemical literature, including Cobalt(II) benzoate, Cobaltous benzoate, and Benzoic acid cobalt(2+) salt (2:1) . Its Chemical Abstracts Service (CAS) registry number is 932-69-4, which serves as its unique identifier in chemical databases and literature .

The structure of cobalt dibenzoate features a central cobalt(II) ion coordinated with two benzoate ligands. The coordination environment around the cobalt center typically exhibits an octahedral geometry, which is characteristic of many cobalt(II) complexes. This geometry can be influenced by additional factors such as the presence of water molecules or other ligands in the coordination sphere. The benzoate groups generally function as bidentate ligands, coordinating to the cobalt center through their carboxylate oxygen atoms.

In terms of physical properties, cobalt dibenzoate typically presents as a solid with a characteristic color that depends on its hydration state and coordination environment. Anhydrous forms differ significantly from hydrated variants such as the trihydrate, particularly in their structural arrangement and magnetic behavior.

Synthesis Methods

The synthesis of cobalt dibenzoate can be achieved through several methodologies, with the selection often dependent on the desired form and intended application of the final product.

Standard Synthetic Routes

One established synthetic approach involves the reaction of cobalt carbonate (CoCO₃) with benzoic acid in boiling water, followed by crystallization. This method has been documented in scientific literature, particularly in the preparation of cobalt(II) benzoate trihydrate . The reaction proceeds according to the following chemical equation:

CoCO₃ + 2 C₆H₅COOH → Co(C₆H₅COO)₂ + H₂O + CO₂

This synthetic pathway provides a direct route to cobalt dibenzoate, with the release of carbon dioxide and water as byproducts. The reaction conditions, including temperature and concentration, can significantly influence the crystallization process and the hydration state of the final product.

Alternative Synthesis Methods

Alternative synthetic approaches may include:

-

The reaction of soluble cobalt(II) salts (such as cobalt nitrate or cobalt chloride) with sodium benzoate in aqueous solution, yielding cobalt dibenzoate through a metathesis reaction.

-

Direct reaction of cobalt(II) oxide or hydroxide with benzoic acid under controlled temperature conditions.

For laboratory-scale preparations, the purity of reagents and control of reaction parameters such as temperature, pH, and concentration are critical factors affecting the yield and purity of the final product. Purification techniques commonly employed include recrystallization from appropriate solvents to obtain high-purity cobalt dibenzoate suitable for research or analytical purposes.

Magnetic Properties

The magnetic characteristics of cobalt compounds, particularly cobalt benzoate structures, have been the subject of detailed scientific investigation. Research on cobalt(II) benzoate trihydrate has revealed remarkable magnetic behavior with potential implications for understanding cobalt dibenzoate's properties.

Magnetic Relaxation Phenomena

Studies have demonstrated that cobalt(II) benzoate trihydrate exhibits exceptionally slow magnetic relaxation, a property of considerable interest for materials science applications . Specific findings from these investigations include:

-

The presence of ferromagnetic exchange coupling between cobalt(II) atoms in the paramagnetic phase.

-

A transition to an antiferromagnetic phase at a Néel temperature (TN) of 5.5 K.

-

Persistence of slow relaxation of magnetization even in the antiferromagnetic phase.

-

The existence of two relaxation channels in the absence of a magnetic field, with the relaxation time for the low-frequency channel being remarkably slow (τLF > 1.6 s at 2.1 K, with data fitting suggesting τLF (2.1 K) = 14 s).

-

The presence of three slow relaxation channels when a magnetic field of 0.1 T is applied .

These findings highlight the complex magnetic behavior of cobalt benzoate systems, which is likely influenced by the specific coordination environment around the cobalt centers and the interactions between adjacent metal ions in the crystal structure.

Structural Influence on Magnetic Behavior

The structural arrangement of cobalt(II) benzoate trihydrate, characterized as a chain-like system with the formula unit [Co(Bz)(H₂O)₂]Bz·H₂O, provides insights into the relationship between structure and magnetic properties. In this arrangement, cobalt(II) atoms are triply linked by one bridging syn-syn benzoato (Bz) and two aqua ligands, with additional benzoate counter ions and solvate water molecules present in the crystal structure . This structural configuration facilitates specific magnetic interactions between cobalt centers, contributing to the observed magnetic behavior.

The magnetic properties of these cobalt benzoate systems suggest potential applications in advanced magnetic materials and devices, particularly those requiring specific magnetic relaxation behaviors. Understanding these properties contributes to the broader knowledge of magnetism in transition metal complexes and may inform the design of new magnetic materials with tailored characteristics.

Applications

Cobalt dibenzoate has demonstrated utility across multiple fields, with applications spanning catalysis, biological studies, and materials science.

Catalytic Applications

As a coordination compound containing a transition metal center, cobalt dibenzoate exhibits catalytic properties that make it valuable for various chemical transformations. Its catalytic activity stems from the ability of the cobalt center to undergo redox changes and coordinate with reactive substrates, facilitating transformation processes.

Key catalytic applications include:

-

Polymerization reactions: Cobalt dibenzoate can function as a catalyst in polymerization processes, potentially influencing reaction rates and polymer properties.

-

Oxidation reactions: The compound has been studied for its ability to catalyze oxidation processes, where the cobalt center participates in electron transfer reactions.

These catalytic properties make cobalt dibenzoate valuable in synthetic organic chemistry and industrial processes where efficient and selective transformations are required.

Biological Applications

Research into cobalt compounds has revealed potential applications in antimicrobial and anticancer studies, with mechanisms that may be relevant to cobalt dibenzoate. A recent study combining experimental and computational approaches investigated a homonuclear cobalt(II) complex with benzoate ligands, evaluating its biological properties alongside structural and spectral analyses .

The biological activities of cobalt complexes typically involve mechanisms such as:

-

Interaction with cell membranes: Positively charged cobalt ions can interact with negatively charged components of bacterial membranes, potentially leading to increased permeability and cell death.

-

Generation of reactive oxygen species (ROS): Cobalt compounds can induce oxidative stress in cells, resulting in damage to cellular components including lipids, proteins, and DNA.

-

Interference with cellular processes: Cobalt complexes may affect various cellular pathways, including those involved in cell cycle regulation and apoptosis.

These properties suggest potential applications in the development of new antimicrobial agents or anticancer therapeutics, though further research would be needed to fully characterize the efficacy and safety profile of cobalt dibenzoate in these contexts.

Materials Science Applications

In materials science, cobalt dibenzoate and related compounds have found applications in the synthesis of advanced materials such as:

-

Metal-organic frameworks (MOFs): These porous materials have potential applications in gas storage, separation, and catalysis.

-

Coordination polymers: These materials can exhibit interesting optical, magnetic, or electrical properties based on the arrangement of metal centers and organic linkers.

The incorporation of cobalt dibenzoate into such materials can confer specific properties based on the cobalt center's electronic and magnetic characteristics, making them valuable for specialized applications in materials engineering and technology development.

Chemical Reactivity

Cobalt dibenzoate exhibits characteristic reactivity patterns that reflect its nature as a transition metal complex. Understanding these reaction pathways is essential for its application in various chemical processes.

Redox Behavior

The cobalt center in cobalt dibenzoate can participate in redox reactions, undergoing changes in oxidation state:

-

Oxidation reactions: Cobalt dibenzoate can be oxidized to form species with cobalt in higher oxidation states, such as cobalt(III) compounds. This property is relevant to its role in oxidation catalysis.

-

Reduction reactions: Under appropriate conditions with suitable reducing agents, the compound can be reduced to form lower oxidation state cobalt species, including cobalt(I) or cobalt(0) compounds.

Ligand Exchange and Coordination Chemistry

The coordination sphere of cobalt dibenzoate can be modified through ligand exchange reactions:

-

Substitution of benzoate ligands: The benzoate groups can be replaced by other ligands, leading to the formation of new coordination compounds with altered properties.

-

Addition of auxiliary ligands: Additional ligands such as nitrogen donors (e.g., pyridine) can coordinate to the cobalt center, potentially altering its geometric and electronic properties.

These reaction pathways illustrate the chemical versatility of cobalt dibenzoate and underpin its utility in various applications, from catalysis to material synthesis.

Comparative Analysis with Related Cobalt Compounds

A comparison of cobalt dibenzoate with other cobalt compounds provides insights into its unique properties and potential advantages for specific applications.

| Compound | Chemical Formula | Key Properties | Distinctive Features |

|---|---|---|---|

| Cobalt dibenzoate | Co(C₇H₅O₂)₂ | Moderate solubility in organic solvents, distinctive magnetic properties, potential catalytic activity | Aromatic benzoate ligands providing unique steric and electronic effects |

| Cobalt acetate | Co(CH₃COO)₂ | Higher water solubility, simpler structure | Smaller ligand size, different crystal packing arrangement |

| Cobalt chloride | CoCl₂ | High water solubility, strong Lewis acidity | Simple inorganic salt, different coordination preferences |

| Cobalt nitrate | Co(NO₃)₂ | High water solubility, oxidizing properties | Different counterion, higher oxidation potential |

The presence of aromatic benzoate ligands in cobalt dibenzoate confers distinct steric and electronic properties compared to compounds with acetate, chloride, or nitrate ligands. These characteristics influence its reactivity, coordination behavior, and physical properties, offering potential advantages for specialized applications where the specific properties of benzoate coordination are beneficial.

Current Research Directions

Scientific investigation into cobalt dibenzoate and related compounds continues to evolve, with several key research directions emerging in recent literature:

Structural and Spectroscopic Studies

Recent research has focused on detailed structural characterization of cobalt complexes containing benzoate ligands, employing techniques such as X-ray crystallography, spectroscopic methods, and computational approaches to elucidate their structure-property relationships . These studies provide insights into the coordination geometry, electronic structure, and intermolecular interactions that influence the compound's physical and chemical properties.

Magnetic Property Investigations

The exceptional magnetic behavior observed in cobalt benzoate systems has stimulated research into the fundamental aspects of their magnetic properties. Studies investigating the magnetic relaxation phenomena in these compounds contribute to the broader understanding of single-molecule magnets and magnetic materials with slow relaxation dynamics .

Combined Experimental and Computational Approaches

Modern research increasingly employs combined experimental and computational methodologies to study cobalt benzoate complexes. A recent study integrated synthesis, crystal structural analysis, density functional theory (DFT) calculations, and spectral analysis to comprehensively characterize a homonuclear cobalt complex with benzoate ligands . This multifaceted approach provides a more complete understanding of the compound's properties and behavior.

These research directions highlight the ongoing scientific interest in cobalt dibenzoate and related compounds, driven by their potential applications and contribution to fundamental knowledge in coordination chemistry, magnetism, and materials science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume